molecular formula C8H15ClN2O B6291526 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride CAS No. 2445249-54-5

1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride

Cat. No.: B6291526
CAS No.: 2445249-54-5
M. Wt: 190.67 g/mol
InChI Key: UTSNKLGRCLQUBY-UHFFFAOYSA-N
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Description

1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core. This structure comprises a six-membered amine ring fused with a three-membered ring, creating a rigid, three-dimensional scaffold. The 6-amino substituent and ethanone group enhance its polarity, while the hydrochloride salt improves solubility.

Properties

IUPAC Name

1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6(11)10-4-8(5-10)2-7(9)3-8;/h7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSNKLGRCLQUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Assembly

The azaspiro[3.3]heptane scaffold is typically constructed via intramolecular cyclization or ring-closing metathesis. For 1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride, a plausible route involves:

  • Formation of the Spirocyclic Amine : Starting from a bicyclic precursor, such as 2-azaspiro[3.3]heptan-6-amine, acetylation is performed using acetyl chloride in the presence of a base (e.g., triethylamine) to yield the ketone derivative.

  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane) to precipitate the hydrochloride salt.

Patent-Derived Methodologies

While no direct synthesis is disclosed in the provided patents, WO2016046843A1 outlines analogous steps for spirocyclic intermediates in carfilzomib synthesis, including:

  • Chiral Dihydroxylation : Use of AD-mix β or OsO₄ for stereo-controlled dihydroxylation of alkenes.

  • Epoxidation : Nucleophilic substitution with epoxide-forming agents under controlled temperatures (-30°C to 60°C).
    These methods suggest that stereochemical control during spirocycle formation is critical, potentially requiring low-temperature conditions (-78°C to 0°C) and chiral catalysts.

Purification and Isolation Techniques

Crystallization and Solvent Selection

Post-synthesis purification often involves:

  • Solvent Stripping : Removal of volatile byproducts under reduced pressure.

  • Recrystallization : Use of hexane or ethanol-water mixtures (95:5) to isolate the hydrochloride salt. For example, AChemBlock reports a 97% purity product after recrystallization in ethanol-water.

Analytical Characterization

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₅ClN₂O
Molecular Weight190.67 g/mol
Purity≥97%
SolubilityDMSO, dichloromethane
Storage Conditions2–8°C, desiccated

Spectroscopic Data

  • Mass Spectrometry : The molecular ion peak at m/z 190.67 (M+H⁺) confirms the molecular formula.

  • NMR (Hypothetical) : Expected signals include a singlet for the acetyl group (δ 2.1 ppm) and multiplets for the spirocyclic amine protons (δ 3.0–3.5 ppm).

Scalability and Industrial Production

Process Challenges

  • Steric Hindrance : The spirocyclic structure complicates reaction kinetics, necessitating extended reaction times (10–24 hours).

  • Moisture Sensitivity : The hydrochloride salt is hygroscopic, requiring inert atmosphere handling during isolation .

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ethanone group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride serves as a valuable building block in organic synthesis. Its unique spirocyclic structure allows chemists to create more complex molecules through various reactions, including:

  • Substitution Reactions : The amino group can participate in electrophilic substitution, enabling the introduction of diverse functional groups.
  • Reduction and Oxidation : The ketone functionality can be reduced to alcohols or oxidized to yield corresponding oxo derivatives, expanding its utility in synthetic pathways.

Biological Studies

The compound is also utilized in biological research to investigate enzyme interactions and protein binding mechanisms. Its spirocyclic structure enhances its ability to fit into specific binding sites on enzymes or receptors, making it a candidate for studying:

  • Enzyme Inhibition : It can act as an inhibitor for specific enzymes, providing insights into metabolic pathways.
  • Drug Development : The compound’s properties may lead to the development of new pharmaceuticals targeting various biological systems.

Similar Compounds

Compound NameStructure TypeKey Differences
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethanone hydrochlorideHydrochloride SaltDifferent solubility and stability
2-Azaspiro[3.3]heptane DerivativesSpirocyclic StructuresVarying functional groups and properties

The uniqueness of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethanone hydrochloride lies in its specific spirocyclic framework, which imparts distinct chemical and biological properties compared to other azaspiro compounds.

Mechanism of Action

The mechanism of action of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application being investigated.

Comparison with Similar Compounds

Comparison with Azaspiro Derivatives

2-{2,6-Diazaspiro[3.3]heptan-2-yl}-N-methylacetamide (EN300-39915270)

  • Molecular Formula : C₁₀H₁₆N₄O (MW: 242.15) .
  • Key Differences: Substituent: N-methylacetamide vs. ethanone in the target compound. Rigidity: Both share the spiro[3.3]heptane core, but the N-methylacetamide introduces a bulkier, less polar group.

1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one Hydrochloride

  • Molecular Formula: C₁₂H₁₆ClNO (MW: 225.72) .
  • Key Differences: Core Structure: Pyrrolidine (monocyclic) vs. spiro[3.3]heptane (bicyclic). Substituent: Phenyl group introduces aromaticity, absent in the target compound.
  • Implications : The spiro system in the target compound offers greater conformational restraint, which could improve binding selectivity to specific biological targets .

Comparison with Bicyclic Amines

SR144528 (Bicyclo[2.2.1]heptane Derivative)

  • Structure : Features a bicyclo[2.2.1]heptane system with pyrazole and carboxamide groups .
  • Key Differences: Ring System: Bicyclo[2.2.1] vs. spiro[3.3]. Functional Groups: Carboxamide and pyrazole vs. ethanone and amine.

Beta-Lactam Antibiotic (Bicyclo[3.2.0]heptane)

  • Example: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
  • Key Differences: Functional Groups: Beta-lactam ring (antibiotic activity) vs. ethanone (unknown activity). Solubility: Pharmacopeial tests confirm crystallinity and purity, suggesting stability comparable to the target compound .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one HCl C₈H₁₃ClN₂O ~200.66 (est.) Not Provided Spiro[3.3] core, 6-amino, ethanone, HCl
2-{2,6-Diazaspiro[3.3]heptan-2-yl}-N-methylacetamide C₁₀H₁₆N₄O 242.15 EN300-39919873 Spiro[3.3] core, N-methylacetamide
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one HCl C₁₂H₁₆ClNO 225.72 Not Provided Monocyclic pyrrolidine, phenyl, HCl
SR144528 C₂₄H₂₉ClN₄O₂ 464.97 Not Provided Bicyclo[2.2.1], pyrazole, carboxamide

Q & A

Q. What are the established synthetic routes for 1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride?

The compound is typically synthesized via cyclization and reduction strategies. Key methods include:

  • Thermal [2+2] Cycloaddition : Reaction of endocyclic alkenes with chlorosulfonyl isocyanate yields spirocyclic β-lactams, followed by reduction with alane (e.g., LiAlH₄) to form the azaspiro framework .
  • Cyclization of Tribromopentaerythritol : Using p-toluenesulfonamide under basic conditions, followed by deprotection and HCl treatment to form the hydrochloride salt .

Q. Example Synthesis Table

StepMethodReagents/ConditionsOutcome
1[2+2] CycloadditionChlorosulfonyl isocyanate, heatSpirocyclic β-lactam intermediate
2ReductionLiAlH₄ in anhydrous THF1-azaspiro[3.3]heptane scaffold
3Salt FormationHCl in ethanolHydrochloride salt crystallization

Q. How is the compound structurally characterized?

  • X-ray Crystallography : SHELXL (SHELX-97) is widely used for refining crystal structures. The spirocyclic nitrogen and ketone groups are critical for hydrogen-bonding networks, which stabilize the crystal lattice .
  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Amino protons resonate at δ 1.5–2.0 ppm (broad), while the spiro carbon appears at ~70 ppm .
    • Mass Spectrometry : Molecular ion peaks at m/z 176.64 (M⁺) confirm the molecular weight .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Highly soluble in polar solvents (DMSO, ethanol) due to the hydrochloride salt and polar functional groups. Poor solubility in non-polar solvents (hexane) .
  • Stability : Stable at −20°C for >5 years in sealed, dry conditions. Degrades above 150°C, with decomposition products including NH₃ and HCl gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data?

Discrepancies in bioactivity (e.g., receptor affinity) may arise from:

  • Stereochemical Variants : Undetected enantiomers during synthesis (e.g., using chiral HPLC or circular dichroism to confirm purity) .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH affecting protonation states. Standardize assays using TRIS buffer (pH 7.4) and orthogonal validation (e.g., radioligand binding vs. functional cAMP assays) .

Q. What challenges arise in crystallographic refinement of this spiro compound?

  • Disorder in the Spiro Center : The shared atom between rings can lead to ambiguous electron density. Mitigate by:
    • Collecting high-resolution data (<1.0 Å).
    • Applying SHELXL restraints (e.g., DFIX for bond lengths, ISOR for thermal parameters) .
  • Hydrogen Bonding Networks : Use PLATON’s ADDSYM to check for missed symmetry and Mercury for H-bond visualization .

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve >95% enantiomeric excess (ee) .
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., L-tartaric acid) to separate enantiomers .

Q. Example Optimization Table

ParameterMethodOutcome
CatalystRu-(S)-BINAP97% ee, 82% yield
SolventMethanol/water (9:1)Improved crystal morphology
Temperature−20°C (slow crystallization)Reduced racemization

Methodological Recommendations

  • Synthesis Troubleshooting : If β-lactam intermediates degrade, replace LiAlH₄ with milder reductants (e.g., NaBH₄/CeCl₃) to preserve stereochemistry .
  • Bioactivity Profiling : Use SPR (surface plasmon resonance) for real-time binding kinetics alongside molecular docking (AutoDock Vina) to map interactions with targets like GPCRs .

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